3-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thiophen-2-amine
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Overview
Description
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine is a heterocyclic compound that features a triazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with thiophene-2-amine under specific conditions. One common method involves the use of a catalyst such as iodine in the presence of an oxidizing agent . The reaction is carried out under controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often require a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity . The thiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: Shares the triazole ring but lacks the thiophene moiety.
Thiophene-2-amine: Contains the thiophene ring but not the triazole structure.
1,2,4-Triazole: A simpler triazole compound without the dimethyl or thiophene substitutions.
Uniqueness
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine is unique due to the combination of the triazole and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H10N4S |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
3-(4,5-dimethyl-1,2,4-triazol-3-yl)thiophen-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-5-10-11-8(12(5)2)6-3-4-13-7(6)9/h3-4H,9H2,1-2H3 |
InChI Key |
RJMGLFUFVOABSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C2=C(SC=C2)N |
Origin of Product |
United States |
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